molecular formula C11H14N2OS B8615321 (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

Cat. No.: B8615321
M. Wt: 222.31 g/mol
InChI Key: RVSBIAFYHQQXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide: is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a thioacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methyl thioglycolate.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioacrylamide moiety.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using halogenating agents or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halogenating agents, electrophiles, and polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioacrylamide derivatives.

    Substitution: Substituted amino and methoxy derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in biochemical studies.

    Drug Development: Investigated for its potential as a pharmacophore in drug design and development.

Medicine:

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents.

    Cancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.

Industry:

    Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propionic acid
  • 3-Amino-3-(4-methoxyphenyl)cyclobutanol
  • 3-Amino-3-(4-methoxyphenyl)acrylamide

Comparison:

  • 3-Amino-3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the thioacrylamide moiety, resulting in different chemical reactivity and biological activity.
  • 3-Amino-3-(4-methoxyphenyl)cyclobutanol: Contains a cyclobutanol ring instead of the thioacrylamide group, leading to distinct physical and chemical properties.
  • 3-Amino-3-(4-methoxyphenyl)acrylamide: Similar backbone but without the methylthio group, affecting its reactivity and potential applications.

The uniqueness of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

InChI

InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15)

InChI Key

RVSBIAFYHQQXMR-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add HCl (4 N in dioxane, 659 mL, 2.640 mmol) to a solution of 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile (24.8 g, 132 mmol), thioacetamide (19.8 g, 264 mmol) and dioxane (132 mL) under dry nitrogen. Stir for 2 h. Evaporate, dilute the solid with dioxane (20 mL) and add dry TEA (40 mL). Add satd K2CO3 and extract with EtOAc. Evaporate the organic solution and crystallize from CHCl3/hexane (95/5); then recrystallize from MeOH/H2O to remove the excess thioacetamide to afford 3-amino-3-(4-methoxyphenyl)-2-methyl-thioacrylamide. Yield: 90.8%.
Name
Quantity
659 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One

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